An In-Depth Technical Guide to 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)
An In-Depth Technical Guide to 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)
Abstract
This technical guide provides a comprehensive overview of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a multifunctional phenolic compound of significant interest in industrial and research applications. This document delves into its fundamental chemical and physical properties, outlines a plausible synthetic pathway, and explores in detail its primary function as a hindered phenolic antioxidant. The underlying mechanism of free-radical scavenging is elucidated, and a standard protocol for evaluating its antioxidant efficacy is provided. Furthermore, this guide discusses its potential applications, safety considerations, and its place within the broader context of phenolic stabilizers. The content is structured to deliver both foundational knowledge and practical insights for professionals in chemical research and development.
Introduction and Molecular Identity
4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a complex phenolic molecule belonging to the class of bisphenols. Its structure, featuring three hydroxyl-functionalized aromatic rings linked by a methylene bridge, underpins its potent antioxidant properties. The presence of multiple methyl groups ortho to the phenolic hydroxyls creates steric hindrance, a critical feature that enhances the stability and efficiency of the molecule as a radical scavenger. While not a primary active pharmaceutical ingredient, its utility as a stabilizer against oxidative degradation makes it relevant to the pharmaceutical industry, particularly in the context of formulation and drug product stability.
The compound is identified by the Chemical Abstracts Service (CAS) number 184355-68-8 .[1][2] It is a white, crystalline solid with poor solubility in water but soluble in organic solvents such as ethanol, benzene, and chloroform.[3]
Physicochemical and Computational Data
A summary of the key properties for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is presented below. These parameters are crucial for predicting its behavior in various chemical environments and for designing experimental protocols.
| Property | Value | Source(s) |
| CAS Number | 184355-68-8 | [1][2] |
| Molecular Formula | C₂₅H₂₈O₃ | [1] |
| Molecular Weight | 376.49 g/mol | [1] |
| IUPAC Name | 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol | |
| Synonyms | 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol), (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, α,α-Bis(4-hydroxy-2,3,5-trimethylphenyl)-o-cresol | [3][4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | ~160-170 °C | [3] |
| Solubility | Soluble in ethanol, benzene, chloroform; low solubility in water | [3] |
| Topological Polar Surface Area (TPSA) | 60.69 Ų | [1] |
| LogP (calculated) | 5.83 - 6.4 | [1] |
2D Chemical Structure:
Figure 1. 2D structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). Source: PubChem CID 21896274.
Synthesis Pathway: Acid-Catalyzed Electrophilic Aromatic Substitution
The synthesis of this bisphenolic compound is logically achieved through an acid-catalyzed condensation reaction. This classic electrophilic aromatic substitution involves the reaction of two equivalents of a nucleophilic phenol with one equivalent of an aldehyde.
The most plausible pathway involves the reaction of 2,3,6-trimethylphenol (the nucleophile) with salicylaldehyde (2-hydroxybenzaldehyde) (the electrophile precursor) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Causality of Experimental Choices:
-
Reactants: 2,3,6-trimethylphenol is chosen for its activated aromatic ring, which is highly susceptible to electrophilic attack at the position para to the hydroxyl group. The three methyl groups are electron-donating, further activating the ring. Salicylaldehyde provides the methylene bridge and the third phenolic ring.
-
Catalyst: A strong acid is required to protonate the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the electron-rich phenol ring, thereby initiating the substitution reaction.
-
Stoichiometry: A 2:1 molar ratio of the phenol to the aldehyde is theoretically required. In practice, a slight excess of the phenol may be used to drive the reaction to completion.
Diagram 1: General workflow for the synthesis of the target compound.
Core Application: Mechanism as a Hindered Phenolic Antioxidant
The primary and most valuable function of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is its role as a hindered phenolic antioxidant . This capability is crucial in preventing the oxidative degradation of organic materials, including plastics, rubbers, lubricants, and potentially, labile components within pharmaceutical formulations.[3]
Oxidative degradation is a destructive process initiated by free radicals (R•), which are highly reactive species with unpaired electrons. These radicals propagate a chain reaction that can break down molecular structures, leading to loss of material integrity, discoloration, and reduced shelf-life.
Mechanism of Radical Scavenging
Hindered phenolic antioxidants interrupt this destructive cycle by acting as "radical scavengers" or "chain-breaking" antioxidants. The mechanism proceeds via a Hydrogen Atom Transfer (HAT) pathway.
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Initiation: A free radical (R•) attacks an organic substrate (R'-H), abstracting a hydrogen atom and creating a new substrate radical (R'•). This radical can then react with oxygen to form a peroxyl radical (R'OO•), which is often the key chain-carrying species.
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Intervention (HAT): The phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl group to the peroxyl radical (R'OO•). This neutralizes the highly reactive radical, converting it into a stable hydroperoxide (R'OOH), and in the process, the antioxidant is converted into a phenoxyl radical (ArO•).
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Termination: The phenoxyl radical (ArO•) formed is significantly less reactive than the initial peroxyl radical. This is due to two key structural features:
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Resonance Stabilization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing its reactivity and increasing its stability.
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Steric Hindrance: The bulky trimethyl groups on the phenol rings physically block the radical center on the oxygen atom. This steric shield prevents the phenoxyl radical from reacting with other molecules and initiating new oxidation chains.[5][6]
-
This stabilized phenoxyl radical is unable to propagate the chain reaction, effectively terminating the oxidative cycle.
Diagram 2: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.
Other Potential Applications
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UV Stabilizer: Aromatic compounds, particularly phenols, can absorb ultraviolet (UV) radiation. This property suggests that the compound could function as a UV absorber, protecting materials from photodegradation. Bisphenolic structures are known to exhibit UV absorption, typically in the 250-290 nm range.[3][7]
-
Preservative: By inhibiting oxidation, the compound can extend the shelf-life of products, acting as a preservative in cosmetics, industrial fluids, and certain food-contact materials (subject to regulatory approval).[3]
Experimental Protocol: Evaluating Antioxidant Activity
To quantify and validate the antioxidant capacity of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a standard in vitro assay is required. The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay is a widely accepted method for this purpose due to its simplicity, speed, and reliability.
Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction results in a color change from violet to pale yellow, which is measured as a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.
Step-by-Step Methodology
-
Preparation of Reagents:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol). Store this solution in an amber bottle and in the dark to prevent degradation.
-
Test Compound Stock Solution: Prepare a stock solution of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (e.g., 1 mg/mL) in the same solvent.
-
Standard Antioxidant: Prepare a stock solution of a known antioxidant like Trolox, BHT, or Ascorbic Acid for comparison.
-
Solvent Blank: Pure methanol or ethanol.
-
-
Assay Procedure:
-
Serial Dilutions: From the stock solution of the test compound and the standard, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 2 mL).
-
Sample Addition: To each tube/well, add a small volume of the respective dilution of the test compound or standard (e.g., 100 µL).
-
Control & Blank:
-
Control: Mix the DPPH solution with the same volume of solvent instead of the antioxidant solution.
-
Blank: Use the solvent alone to zero the spectrophotometer.
-
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes. The dark condition is critical to prevent photo-induced degradation of DPPH.
-
Measurement: After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with the test compound/standard.
-
-
Plot the % Scavenging against the concentration of the antioxidant.
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates a higher antioxidant activity.
-
Safety, Handling, and Toxicological Profile
Professionals handling this compound must adhere to standard laboratory safety protocols.
-
Hazard Identification: According to GHS classifications provided by suppliers, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is classified as:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling Recommendations:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
-
Toxicological Context: Specific, in-depth toxicological studies on this molecule are not widely available in public literature. However, the broader class of substituted phenols can exhibit varying levels of toxicity. Factors such as lipophilicity and the nature of the substituent groups can influence toxicological outcomes, including potential hepatotoxicity or developmental toxicity at high doses.[6][8] Given its bisphenolic structure, it is prudent to handle it as a compound of unknown long-term toxicity and minimize exposure.
Conclusion
4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a well-defined chemical entity whose molecular architecture confers potent efficacy as a hindered phenolic antioxidant. Its primary mechanism of action involves the termination of oxidative chain reactions through hydrogen atom donation, a process enhanced by the steric hindrance and resonance stabilization of the resulting phenoxyl radical. This makes it a valuable stabilizer for a wide range of organic materials. While its direct application in drug development is not established, its role in ensuring the chemical stability of formulations presents a point of interest for pharmaceutical scientists. Researchers employing this compound should utilize established methods, such as the DPPH assay, to quantify its activity and adhere to strict safety protocols due to its irritant nature and the general toxicological potential of its chemical class.
References
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Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant.
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Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.
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Fujian Disheng Technology Co., Ltd. (2022). Hindered phenolic antioxidants for polymer protection.
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Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
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Kavlock, R. J., et al. (1995). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 51(3), 136-149.
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MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
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ChemScene. 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).
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Merck (Sigma-Aldrich). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).
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ChemBK. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21896274, 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).
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Selvaraj, J., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials.
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ResearchGate. UV-visible spectra of bisphenol analogues.
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CymitQuimica. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).
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